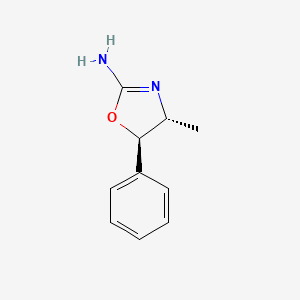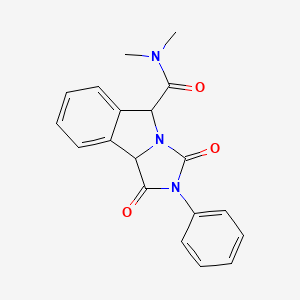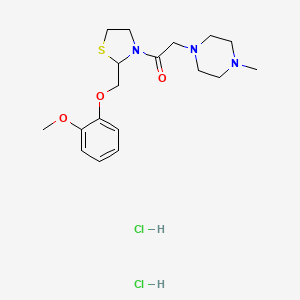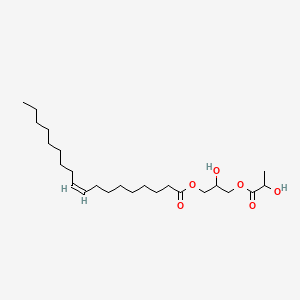
(4R,5R)-4-Methylaminorex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4-Methylaminorex is a stimulant compound that belongs to the class of substituted oxazoline derivatives. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. The compound has gained attention in scientific research due to its structural similarity to other well-known stimulants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Methylaminorex typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-1-phenylpropan-1-one with cyanogen bromide, followed by cyclization to form the oxazoline ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-4-Methylaminorex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its stimulant properties and potential therapeutic applications in treating conditions like attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (4R,5R)-4-Methylaminorex involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methamphetamine: Shares structural similarities and stimulant properties but differs in potency and duration of action.
Amphetamine: Another stimulant with a similar mechanism of action but distinct pharmacokinetic profile.
Phenmetrazine: A stimulant with comparable effects but different chemical structure.
Uniqueness
(4R,5R)-4-Methylaminorex is unique due to its specific stereochemistry, which influences its pharmacological effects and potency. Its oxazoline ring structure also sets it apart from other stimulants, contributing to its distinct chemical and biological properties.
Eigenschaften
| 10189-63-6 | |
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9+/m1/s1 |
InChI-Schlüssel |
LJQBMYDFWFGESC-APPZFPTMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







